molecular formula C27H23NO3 B11278445 (2E)-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}-3-phenylprop-2-enamide

(2E)-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}-3-phenylprop-2-enamide

Cat. No.: B11278445
M. Wt: 409.5 g/mol
InChI Key: PLRXKQRRBKZMMJ-OVCLIPMQSA-N
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Description

  • Preparation Methods

  • Chemical Reactions Analysis

    • The compound can undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents include maleic anhydride, thionyl chloride, and N-(4-nitrophenyl)maleimide.
    • Major products depend on reaction conditions and substituents.
  • Scientific Research Applications

    • In chemistry, it serves as a versatile building block for drug discovery and material synthesis.
    • In biology, it may exhibit biological activity due to its unique structure.
    • In medicine, it could be investigated for potential therapeutic effects.
    • In industry, it may find applications in organic electronics or photovoltaics.
  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific targets.
    • Further research is needed to elucidate its interactions with molecular pathways.
  • Comparison with Similar Compounds

    Remember that this compound’s properties and applications are still being explored, and further studies are essential to fully understand its potential

    Properties

    Molecular Formula

    C27H23NO3

    Molecular Weight

    409.5 g/mol

    IUPAC Name

    (E)-N-[4-oxo-2-(4-propan-2-ylphenyl)chromen-6-yl]-3-phenylprop-2-enamide

    InChI

    InChI=1S/C27H23NO3/c1-18(2)20-9-11-21(12-10-20)26-17-24(29)23-16-22(13-14-25(23)31-26)28-27(30)15-8-19-6-4-3-5-7-19/h3-18H,1-2H3,(H,28,30)/b15-8+

    InChI Key

    PLRXKQRRBKZMMJ-OVCLIPMQSA-N

    Isomeric SMILES

    CC(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)/C=C/C4=CC=CC=C4

    Canonical SMILES

    CC(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C=CC4=CC=CC=C4

    Origin of Product

    United States

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